4,4'-Hydrazine-1,2-diyldibenzenesulfonic acid
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Overview
Description
4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid is an organic compound characterized by the presence of hydrazine and sulfonic acid functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid typically involves the reaction of hydrazine with a sulfonated benzene derivative. One common method is the reaction of 4,4’-dihydroxybenzene with hydrazine hydrate in the presence of a sulfonating agent such as sulfuric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid may involve large-scale batch or continuous processes. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Hydrazine-1,2-diyldibenzenesulfonic acid involves its interaction with molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Hydrazine-1,2-diylidenebis(methanylylidene)dibenzoic acid: This compound has similar structural features but differs in its functional groups and reactivity.
4,4’-Hydrazine-1,2-diylidene-bis(3-hydroxybenzoic acid): Another related compound with distinct chemical properties and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
6337-85-5 |
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Molecular Formula |
C12H12N2O6S2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[2-(4-sulfophenyl)hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H12N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8,13-14H,(H,15,16,17)(H,18,19,20) |
InChI Key |
CLGOJWOVTIGLHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NNC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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